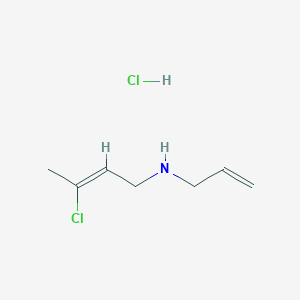
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride; 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The description of a chemical compound includes its IUPAC name, common names, and structural formula. It may also include its role or uses in various industries or research .
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, conditions, and products .Molecular Structure Analysis
Molecular structure analysis involves determining the arrangement of atoms within a molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and electron microscopy are often used .Chemical Reactions Analysis
Chemical reactions analysis involves studying how the compound reacts with other substances. This includes understanding the conditions needed for the reaction, the products formed, and the mechanism of the reaction .Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity. These properties can often be found in databases or determined experimentally .Wissenschaftliche Forschungsanwendungen
Catalytic Reactions and Organic Synthesis
The utility of N-allyl compounds, such as "(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride," in organic synthesis is well-documented. Krompiec et al. (2008) reviewed the isomerization of N-allyl compounds catalyzed by transition metal complexes, highlighting their importance in the selective synthesis of enamines, enamides, and azadienes. Such reactions are essential for constructing complex organic molecules, indicating potential applications of "(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride" in synthesizing biologically active compounds or materials with unique properties (Krompiec, S., Krompiec, M., Penczek, R., & Ignasiak, H., 2008).
Advanced Oxidation Processes
The degradation of nitrogen-containing hazardous compounds, including amines, through advanced oxidation processes (AOPs) is an area of significant environmental interest. Bhat and Gogate (2021) provided a comprehensive review of the effectiveness of AOPs in mineralizing nitrogen-containing compounds. This suggests a potential research application for "(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride" in environmental science, particularly in studying the mechanisms of amine degradation and the development of more efficient water treatment technologies (Bhat, A. P., & Gogate, P., 2021).
Functional Materials Development
The functionalization of surfaces and materials with amine groups is a critical area of research, with applications ranging from environmental remediation to biotechnology. Ateia et al. (2019) highlighted the role of amine-functionalized sorbents in removing persistent and mobile fluoro-organic chemicals from water. This underscores the potential of amine compounds like "(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride" in developing new materials for environmental cleanup efforts (Ateia, M., Alsbaiee, A., Karanfil, T., & Dichtel, W., 2019).
Wirkmechanismus
Safety and Hazards
Eigenschaften
IUPAC Name |
(Z)-3-chloro-N-prop-2-enylbut-2-en-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12ClN.ClH/c1-3-5-9-6-4-7(2)8;/h3-4,9H,1,5-6H2,2H3;1H/b7-4-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSIKCGRFMBIWGD-ZULQGGHCSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCNCC=C)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/CNCC=C)/Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2Z)-N-Allyl-3-chloro-2-buten-1-amine hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

amine hydrobromide; 95%](/img/structure/B6352068.png)

amine hydrobromide; 95%](/img/structure/B6352077.png)
![N-[2-(3,4-Dimethoxyphenyl)ethyl]cyclohexanamine hydrobromide; 95%](/img/structure/B6352085.png)

![N-[2-(3,4-Dimethoxyphenyl)ethyl]-3-pentanamine hydrobromide; 95%](/img/structure/B6352090.png)
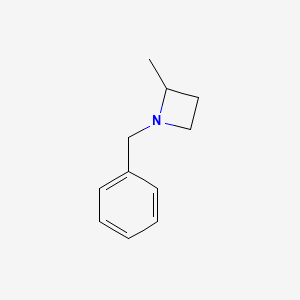
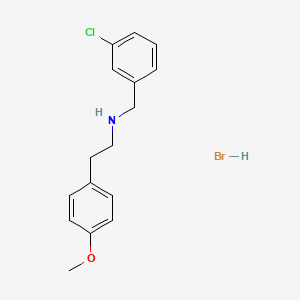



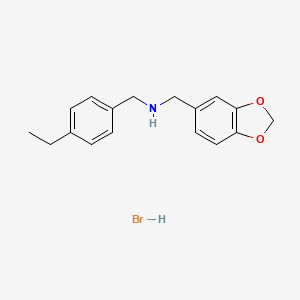
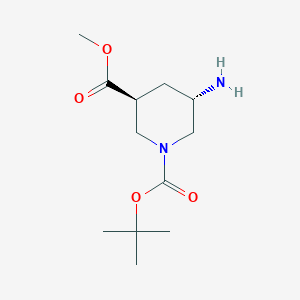
![1-[(2,3-Difluorophenyl)methyl]-1,4-diazepane](/img/structure/B6352167.png)